molecular formula C18H20N4O3 B2408344 N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1798517-23-3

N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2408344
CAS No.: 1798517-23-3
M. Wt: 340.383
InChI Key: QHSDYONWBUMKEE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a furan ring, and a cyclopenta[c]pyrazole ring . These functional groups suggest that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the types and arrangement of functional groups, and the presence of any charges or polar regions .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds similar to N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide have been studied for their synthetic routes and chemical transformations. For instance, the synthesis of compounds incorporating furan and pyrazole structures involves various synthetic strategies, including condensation reactions and transformations that yield carboxamides and carbothioamides. These methods are fundamental in producing derivatives with potential biological activities or for further chemical modifications (El’chaninov et al., 2018).

Pharmacological Activities

The antifungal and antimicrobial activities of compounds featuring furan and pyrazole rings have been a significant area of interest. For example, studies on the synthesis of pyrazole derivatives 3-(furan-2-yl)-4-(5-hydroxy-4H-pyrazol-3-yl)-N-phenylbutanamide and their antimicrobial activity highlight the potential of such compounds in treating infections caused by various microorganisms. These synthesized compounds were confirmed through analytical techniques and screened for their antimicrobial efficacy, revealing their promise as antimicrobial agents (Idhayadhulla et al., 2012).

Antiprotozoal Activities

Dicationic compounds, including those with furan and pyrazole rings, have shown significant antiprotozoal activities. Research into these compounds, such as the synthesis of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, demonstrates potent in vitro and in vivo efficacy against protozoal infections. These findings underscore the potential of furan and pyrazole-containing compounds in developing new antiprotozoal agents (Ismail et al., 2004).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, likely inhibiting its activity . This inhibition could prevent the activation of the receptor’s tyrosine kinase domain, which would normally trigger a signal transduction cascade leading to DNA synthesis and cell proliferation. By blocking this pathway, the compound could potentially halt the growth of cancer cells.

Biochemical Pathways

The compound’s interaction with EGFR affects the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound could disrupt these pathways, leading to inhibited growth and induced apoptosis in cancer cells.

Result of Action

The compound has shown potent anticancer activities against EGFR high-expressed cancer cell lines, including human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . It exhibited weak activities on an EGFR low-expressed cell line (human liver cancer cell line, HepG2), and weak cytotoxic effects on a human liver normal cell line (HL7702) . This suggests that the compound could be effective against certain types of cancer with minimal toxicity to normal cells.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12-9-15(20-25-12)18(23)22(10-13-5-4-8-24-13)11-16-14-6-3-7-17(14)21(2)19-16/h4-5,8-9H,3,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSDYONWBUMKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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